molecular formula C17H12N2 B3278218 2,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 67421-66-3

2,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No. B3278218
CAS RN: 67421-66-3
M. Wt: 244.29 g/mol
InChI Key: CXEQKIIHTWHDHY-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1H-pyrrole-3-carbonitrile is a chemical compound with the molecular formula C₁₇H₁₂N₂ . It belongs to the class of pyrrole derivatives and contains two phenyl groups attached to the pyrrole ring. The compound’s systematic IUPAC name is 2,5-dimethyl-1H-pyrrole-3-carbonitrile .

Scientific Research Applications

Metallo-β-lactamase Inhibitor Development

  • A study investigated the structure-activity relationship of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, revealing their potential as broad-spectrum metallo-β-lactamase (MBL) inhibitors. These compounds, especially the N-benzoyl derivative of 5a, showed significant activity against various MBLs and enhanced the sensitivity of MBL-producing cell cultures towards meropenem (McGeary et al., 2017).

Antibacterial Applications

  • Research on the condensation reaction of dimedone with 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile led to the creation of novel cyclic compounds with significant antibacterial activity against Gram-positive and Gram-negative bacteria (Vazirimehr et al., 2017).

Synthesis of New Chemical Structures

  • The synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile was described, showcasing the potential for creating diverse chemical structures (Khashi et al., 2015).

Insecticidal Activity

  • A study synthesized novel 2-(p-chlorophenyl) pyrrole-3-carbonitrile compounds, demonstrating good insecticidal activities (Xu Shang-cheng, 2004).

Anti-inflammatory Activity

  • The synthesis of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives was explored for their anti-inflammatory activity, with some compounds showing more potent activity than standard drugs (Dholakia, 2023).

Photopolymerization Processes

  • A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives were studied as fluorescent molecular sensors for monitoring different photopolymerization processes. They were found to be highly sensitive and efficient for photoinitiation (Ortyl et al., 2019).

Structural Diversity in Metal Complexes

  • The first structural characterization of metal complexes with 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, which are analogous to pyridine ligands, was conducted. This study opens avenues for new applications in coordination chemistry (Bates et al., 2008).

Anti-tubercular Activity

  • Novel pyrrole derivatives were synthesized as potential treatments for tuberculosis, exhibiting promising anti-tubercular activity in vitro compared to standard drugs (Uthale, 2014).

Corrosion Inhibition

  • 5-(Phenylthio)-3H-pyrrole-4-carbonitriles were studied as corrosion inhibitors for mild steel in acidic conditions, showing significant inhibition efficiency and adsorption properties (Verma et al., 2015).

properties

IUPAC Name

2,5-diphenyl-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEQKIIHTWHDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diphenyl-1H-pyrrole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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